4-(4-ethylphenoxy)-6-{4-[4-(4-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine
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Overview
Description
4-(4-ethylphenoxy)-6-{4-[4-(4-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine is a useful research compound. Its molecular formula is C28H32FN5O2 and its molecular weight is 489.595. The purity is usually 95%.
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Scientific Research Applications
Neuroimaging and Receptor Mapping
Compounds with complex structures, similar to the one mentioned, are often used in neuroimaging to map receptor distributions in the brain. For example, 18F-labeled compounds have been utilized in positron emission tomography (PET) imaging to assess the distribution of serotonin-1A (5-HT1A) receptors, providing insights into the neurobiological underpinnings of various psychiatric and neurodegenerative disorders (Didelot et al., 2010). These methodologies could potentially apply to the compound for exploring its binding affinity and specificity to particular neural receptors.
Pharmacokinetics and Metabolism Studies
The study of metabolites of pharmaceutical compounds in human urine or plasma through techniques like HPLC and mass spectrometry is crucial for understanding their pharmacokinetics and toxicity profile. Research on compounds like L-735,524, a potent HIV-1 protease inhibitor, illustrates the importance of identifying metabolic pathways and potential toxic metabolites, which is essential for developing safe and effective drugs (Balani et al., 1995). This approach would be relevant for assessing the safety and efficacy of the specified compound.
Anxiolytic and Neuropharmacological Effects
Arylpiperazine derivatives have been studied for their anxiolytic-like effects, providing insights into their potential therapeutic applications. For instance, compounds structurally related to arylpiperazines have been evaluated for their effects on the GABAergic and serotonin systems, demonstrating significant anxiolytic activities (Kędzierska et al., 2019). Such studies could guide the research on the anxiolytic potential of the compound .
Environmental and Occupational Health
Investigations into the environmental exposure to various chemical compounds, including organophosphorus and pyrethroid pesticides, emphasize the importance of monitoring and managing the risks associated with chemical exposure. Such studies inform regulatory policies and public health interventions to minimize exposure and mitigate health risks (Babina et al., 2012). Research into the environmental persistence and potential health impacts of the compound could contribute to this body of knowledge.
Mechanism of Action
Mode of Action
Based on its structure, it is likely that it interacts with its targets via non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been shown to affect cell viability, suggesting they may play a role in pathways related to cell growth and survival .
Pharmacokinetics
Compounds with similar structures have been shown to have rapid clearance and low oral bioavailability, suggesting that this compound may have similar pharmacokinetic properties .
Result of Action
Compounds with similar structures have been shown to decrease cell viability, suggesting that this compound may have similar cytotoxic effects .
Properties
IUPAC Name |
[1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32FN5O2/c1-2-21-3-9-25(10-4-21)36-27-19-26(30-20-31-27)33-13-11-22(12-14-33)28(35)34-17-15-32(16-18-34)24-7-5-23(29)6-8-24/h3-10,19-20,22H,2,11-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUAKNDQHMIHAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.